molecular formula C15H15FN2O3S B4441533 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B4441533
M. Wt: 322.4 g/mol
InChI Key: RJMILCDTBJAKHY-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a methylsulfonyl group, and an amide linkage

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl-methylsulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c1-22(20,21)18(10-11-2-6-13(16)7-3-11)14-8-4-12(5-9-14)15(17)19/h2-9H,10H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMILCDTBJAKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The initial step involves the reaction of 4-fluorobenzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-fluorobenzyl(methylsulfonyl)amine.

    Amide Formation: The intermediate is then reacted with 4-aminobenzamide under suitable conditions to form the final product, 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide. This step typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the amide bond or the fluorobenzyl group, potentially yielding amine or hydrocarbon derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine or hydrocarbon derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(4-Fluorobenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The fluorobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 4-[(4-Chlorobenzyl)(methylsulfonyl)amino]benzamide
  • 4-[(4-Bromobenzyl)(methylsulfonyl)amino]benzamide
  • 4-[(4-Methylbenzyl)(methylsulfonyl)amino]benzamide

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in 4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and interaction with biological targets.
  • Chlorine/Bromine Substitution: Compounds with chlorine or bromine substitutions may exhibit different reactivity profiles and biological activities due to the larger atomic size and different electronic effects of these halogens.
  • Methyl Substitution: The methyl-substituted analogue may have different steric and electronic properties, affecting its overall behavior in chemical and biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide
Reactant of Route 2
4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzamide

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